Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-
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Overview
Description
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- is an organic compound with a complex structure that includes a benzoic acid moiety and a nitroethylthio group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- typically involves multiple steps. One common method starts with the reaction of benzoic acid with 4-methylbenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2-nitroethylthiol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Substitution: The major products are halogenated derivatives of the original compound.
Reduction: The major product is the corresponding amino derivative.
Scientific Research Applications
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-(4-methylbenzoyl)-: Similar structure but lacks the nitroethylthio group.
4-(4-methylphenyl)benzoic acid: Similar structure but with different functional groups attached to the phenyl ring
Uniqueness
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- is unique due to the presence of the nitroethylthio group, which imparts distinct chemical and biological properties. This group allows the compound to undergo specific reactions and interact with biological targets in ways that similar compounds cannot .
Conclusion
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, and medicine. Further research into its properties and applications could lead to new discoveries and advancements in these fields.
Properties
CAS No. |
189128-69-6 |
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Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)-2-nitroethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H15NO4S/c1-11-6-8-12(9-7-11)15(10-17(20)21)22-14-5-3-2-4-13(14)16(18)19/h2-9,15H,10H2,1H3,(H,18,19) |
InChI Key |
WQXRLDCXTRVGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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